Rubidium tartrate

Description

Historical Context of Rubidium Tartrate in Chemical Research

The history of this compound is deeply intertwined with two pivotal moments in chemistry: the definitive determination of molecular geometry and the discovery of the element rubidium itself.

One of the most significant contributions of a this compound salt to science was its central role in the first-ever experimental determination of the absolute configuration of a chiral molecule. uu.nlacs.org Until the mid-20th century, chemists could describe the relative arrangement of atoms in enantiomers but could not assign the absolute three-dimensional structure. The convention developed by Emil Fischer for representing stereochemistry was an educated guess, with a 50% chance of being correct. libretexts.orglibretexts.org

In 1951, Johannes Martin Bijvoet and his colleagues at Utrecht University used crystals of sodium rubidium (+)-tartrate tetrahydrate for a groundbreaking X-ray crystallography experiment. acs.orgwikipedia.org They utilized a technique known as anomalous X-ray scattering. uu.nl By using an X-ray source with a wavelength close to the absorption edge of the heavy rubidium atoms in the crystal, they could induce phase shifts in the scattered X-rays. wikipedia.org This broke Friedel's law, which states that diffraction patterns of enantiomers are identical, and created measurable differences in the intensities of specific reflections (now often called 'Bijvoet differences'). uu.nl

By comparing the observed diffraction intensities with those calculated for the two possible enantiomeric structures, Bijvoet's team unequivocally confirmed that Fischer's arbitrary assignment for D-(+)-tartaric acid was, in fact, correct. acs.orgwikipedia.org This experiment was a landmark achievement, transforming stereochemistry from a relative concept to an absolute science and validating decades of chemical work that had been based on Fischer's convention. uu.nlacs.org

| The Bijvoet Experiment (1951) | |

| Compound Used | Sodium Rubidium (+)-Tartrate Tetrahydrate |

| Technique | Anomalous X-ray Scattering |

| Key Principle | Using X-ray wavelength near the absorption edge of Rubidium to break Friedel's law. uu.nlwikipedia.org |

| Outcome | First experimental determination of the absolute configuration of an organic molecule. uu.nlnih.gov |

| Significance | Confirmed the correctness of Emil Fischer's stereochemical conventions. acs.orglibretexts.org |

This compound also played a crucial part in the initial isolation and characterization of the element rubidium. In 1861, Robert Bunsen and Gustav Kirchhoff discovered rubidium in the mineral lepidolite (B1170510) using their newly invented technique of flame spectroscopy. wikipedia.orgwebelements.com They named the element from the Latin rubidus, meaning "deep red," after the prominent red lines they observed in its emission spectrum. wikipedia.orgusgs.gov

After identifying the new element, the challenge was to isolate it in its pure metallic form. In a second attempt to produce the elemental metal, Bunsen successfully reduced rubidium by heating charred rubidium hydrogen tartrate. wikipedia.orgwebelements.comusgs.gov This process allowed for the distillation of pyrophoric, metallic rubidium. wikipedia.org Despite the challenges, they were able to determine fundamental properties such as its density and melting point with remarkable accuracy, with values differing by less than 0.1 g/cm³ and 1 °C, respectively, from today's accepted values. wikipedia.org

Significance in Advanced Materials Development

Beyond its historical importance, this compound, particularly rubidium hydrogen tartrate (RHT), possesses physical properties that make it a subject of research for advanced material applications, including ferroelectric, piezoelectric, and non-linear optical systems. ias.ac.insaspublishers.com

Rubidium hydrogen tartrate belongs to a family of tartrate crystals known for their interesting electrical and mechanical properties. saspublishers.comisca.me Research has shown that RHT exhibits both ferroelectric and piezoelectric characteristics. ias.ac.intandfonline.com

Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. Conversely, it will deform when an electric field is applied. This property makes such materials useful for transducers, sensors, and actuators. bsu.edu.egfrontiersin.org

Ferroelectricity is a characteristic of certain materials that have a spontaneous electric polarization that can be reversed by applying an external electric field. bsu.edu.eg

Studies on rubidium hydrogen tartrate single crystals have explored these properties. The material has been identified as a ferroelectric, and its electrical conductivity and dielectric constant have been characterized as a function of temperature. tandfonline.comtandfonline.com These properties are crucial for applications in devices that convert mechanical energy to electrical energy and vice versa, such as those used in sensitive acoustic and vibrational equipment. saspublishers.comisca.me

| Properties of Rubidium Hydrogen Tartrate (RHT) Single Crystals | |

| Crystal System | Orthorhombic ias.ac.in |

| Space Group | P2₁2₁2₁ ias.ac.in |

| Growth Method | Silica (B1680970) Gel Technique ias.ac.intandfonline.com |

| Average Density | 2.263 g/cm³ ias.ac.in |

| Magnetic Property | Paramagnetic ias.ac.intandfonline.com |

| Potential Applications | Transducers, linear and non-linear mechanical devices saspublishers.comisca.me |

Non-linear optical (NLO) materials are essential for technologies that involve modifying the properties of light, such as frequency conversion in lasers. frontiersin.org These materials interact with high-intensity light in a non-linear fashion, enabling applications like second-harmonic generation (frequency doubling). researchgate.networldscientific.com A key requirement for many NLO materials is a non-centrosymmetric crystal structure, a condition met by rubidium hydrogen tartrate. frontiersin.org

Research has explored the NLO properties of RHT crystals. researchgate.net Studies have investigated their optical transmittance, which indicates the range of wavelengths the material can pass without significant absorption, and their optical band gap. researchgate.net The transparency of a crystal in the visible and near-UV regions is a critical factor for its use in optical devices. The investigation into RHT's properties suggests its potential as a candidate for NLO applications, contributing to the development of next-generation optical materials. isca.meresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

60804-34-4 |

|---|---|

Molecular Formula |

C4H4O6Rb2 |

Molecular Weight |

319.01 g/mol |

IUPAC Name |

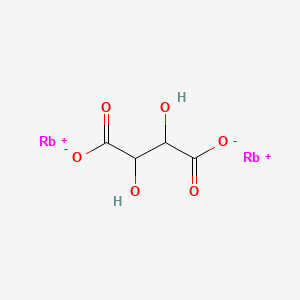

2,3-dihydroxybutanedioate;rubidium(1+) |

InChI |

InChI=1S/C4H6O6.2Rb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |

InChI Key |

BNRFYCMZGVBPQS-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Rb+].[Rb+] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques

Solution Growth Methods

Solution growth represents a common and effective approach for obtaining high-quality single crystals of rubidium tartrate. This category includes techniques that control supersaturation through different mechanisms, such as chemical reaction in a gel matrix or the slow removal of a solvent.

The gel growth technique is particularly well-suited for crystallizing compounds that are sparingly soluble in water and may be thermally unstable, making them difficult to grow from solutions by other means. saspublishers.comscholarsresearchlibrary.com This method employs a gel medium, typically silica (B1680970) hydrogel, to control the diffusion of reactants, leading to a slow reaction that facilitates the formation of well-defined crystals. ias.ac.inias.ac.in For rubidium hydrogen tartrate, a single diffusion method is commonly used where a solution of one reactant diffuses into a gel already impregnated with the other reactant. scholarsresearchlibrary.comias.ac.in This process initiates nucleation and subsequent crystal growth as the concentration of the resulting this compound exceeds its solubility limit. scholarsresearchlibrary.com

A typical procedure involves the reaction between tartaric acid and a rubidium salt, such as rubidium chloride, within a silica hydrogel matrix. ias.ac.inias.ac.in This controlled reaction environment allows for the growth of colorless, transparent single crystals at room temperature. ias.ac.inias.ac.in

The pH of the gel medium is a critical factor that significantly influences the growth of rubidium hydrogen tartrate crystals. ias.ac.in Research indicates that an optimal pH value exists for achieving the best crystal growth. For the growth of rubidium hydrogen tartrate in a silica gel, a pH of 5.04 was identified as the optimum value. ias.ac.in As the pH increases beyond this point (e.g., to 5.35), the transparency of the gel diminishes, and the resulting crystals tend to be opaque and poorly defined. ias.ac.in This is attributed to the contamination of the crystals by the silica gel at higher pH levels. ias.ac.in

The concentrations of the reactants—both the tartaric acid incorporated into the gel and the rubidium chloride solution diffused into it—have a marked effect on the size, quality, and morphology of the resulting rubidium hydrogen tartrate crystals. ias.ac.in Adjusting the molarity of the reactant solutions allows for control over the final crystal habit. For instance, at a rubidium chloride concentration of 1.50 M, crystals with disphenoidal tetrahedral and orthorhombic disphenoidal morphologies are formed. ias.ac.in Increasing this concentration to 2.0 M leads to the formation of prismatic, needle-shaped crystals. ias.ac.in

The following table summarizes the experimental parameters and resulting crystal characteristics observed in one study. ias.ac.in

Table 1: Growth Parameters for Rubidium Hydrogen Tartrate (RHT) Single Crystals

| Concentration of Incorporated Tartaric Acid Solution | Concentration of Rubidium Chloride Solution | Growth Period (days) | Size of Grown Crystals (mm³) | Quality of the Grown Crystals |

|---|---|---|---|---|

| 1.0 M | 1.0 M | 25 | 10 x 3 x 2 | Transparent, well-defined |

| 1.0 M | 1.5 M | 20 | 16 x 5 x 3 | Transparent, well-defined |

| 1.0 M | 2.0 M | 15 | 12 x 2 x 1 | Needle-shaped, transparent |

| 0.5 M | 1.5 M | 30 | 8 x 3 x 2 | Small, well-defined |

The slow evaporation solution technique (SEST) is another widely used method for producing single crystals of rubidium hydrogen (+)-tartrate. researchgate.netscirp.org This approach involves dissolving the compound in a suitable solvent, such as water, to create a saturated or near-saturated solution. researchgate.net The solvent is then allowed to evaporate slowly at a constant temperature, which gradually increases the solute concentration, leading to supersaturation and subsequent crystal formation. nasa.gov

For rubidium hydrogen (+)-tartrate, single crystals have been successfully grown using water as the solvent at a constant temperature of 32°C. researchgate.net A simpler variation of this method involves creating a hot aqueous solution of the reactants, such as rubidium chloride and (+)-tartaric acid, and then allowing the mixture to cool slowly, which also promotes crystallization. iucr.org

Gel Growth Techniques

Optimization of Growth Parameters for Crystalline Perfection

The optimization of growth parameters is a critical step in achieving high-quality single crystals of this compound with minimal defects and desired morphological characteristics. Key parameters that are often manipulated include the pH of the growth medium, the concentration of reactants, and the aging of the gel.

A systematic study on the growth of rubidium hydrogen tartrate (RHT) in a silica hydrogel medium revealed that the pH of the gel is a predominant factor influencing the growth of the crystals. An optimal pH of 5.04 was identified for growing well-defined crystals. ias.ac.in Deviations from this optimal pH, such as an increase to 5.35, resulted in a change in the crystal morphology and a decrease in the transparency of the gel. ias.ac.in

For other tartrate crystals, similar principles of optimizing growth conditions have been reported. For instance, in the growth of calcium tartrate crystals using a single diffusion method in silica gel, parameters such as gel concentration, pH, gel aging, and reactant concentrations were varied to find the optimum conditions for growth. scholarsresearchlibrary.com Similarly, for potassium hydrogen tartrate crystals grown in silica gel, a systematic study was conducted to determine the optimal pH, gel density, gel aging, and reactant concentrations to produce larger, superior quality crystals. ijirset.com

The following interactive table summarizes the optimized growth parameters for rubidium hydrogen tartrate single crystals as reported in a study. ias.ac.in

The morphology, or the external shape, of this compound crystals can be significantly influenced by the growth conditions. The habit of a crystal is determined by the relative growth rates of its different crystallographic faces. nasa.gov By carefully controlling parameters such as reactant concentration and pH, it is possible to obtain crystals with specific shapes.

In the case of rubidium hydrogen tartrate (RHT) grown in silica gel, distinct morphologies have been observed. Researchers have identified three primary crystal habits: disphenoidal tetrahedral, orthorhombic disphenoidal, and prismatic needle-shaped crystals. ias.ac.in The transition between these morphologies was found to be dependent on the concentration of the rubidium chloride solution and the pH of the gel. ias.ac.in

Specifically, at a rubidium chloride concentration of 1.50 M, the crystals exhibited disphenoidal tetrahedral and orthorhombic morphologies. However, upon increasing the concentration to 2.0 M, the habit changed to prismatic needle-shaped crystals. ias.ac.in This demonstrates a clear relationship between supersaturation, influenced by reactant concentration, and the resulting crystal form.

The ability to control crystal habit is not unique to this compound and is a recognized phenomenon in crystal growth. For instance, the chirality of the tartaric acid used as a precipitant has been shown to determine the crystal habit of the protein thaumatin, leading to different crystal packings and interactions. yu.edu Similarly, for calcium tartrate crystals, it has been noted that changing parameters like gel density, gel aging, pH, and reactant concentrations can lead to different crystal habits. scholarsresearchlibrary.com

The following table details the observed morphologies of RHT crystals under different concentrations of the supernatant solution.

The perfection of a crystal is crucial for many of its applications, and the presence of defects and dislocations can significantly alter its properties. Therefore, strategies to minimize these imperfections are a key aspect of crystal growth optimization.

For rubidium hydrogen tartrate (RHT) crystals grown in a gel medium, chemical etching has been employed as a technique to reveal the sites of dislocations and assess the crystalline perfection. ias.ac.in This method allows for the visualization of defects on the crystal surface. The primary factors influencing the formation of defects are related to the control over the growth environment and conditions. researchgate.net

General strategies for reducing crystalline defects, which are applicable to the growth of this compound, include:

Control of Growth Rate: A slower growth rate generally leads to fewer defects, as it allows atoms or ions more time to arrange themselves correctly in the crystal lattice. researchgate.net

Purity of Starting Materials: The presence of impurities can act as nucleation centers for defects. researchgate.net Therefore, using high-purity reactants is essential.

Temperature Control: Precise and stable temperature control during growth is critical. Temperature gradients can introduce stress and lead to the formation of dislocations. researchgate.net

Minimizing Mechanical Stress: Handling and processing of the crystals should be done carefully to avoid introducing mechanical stress, which can cause defects. researchgate.net

In the context of gel growth, the gel matrix itself helps in holding the growing crystals in a strain-free manner, which can contribute to a lower concentration of non-equilibrium defects. scholarsresearchlibrary.com The slow diffusion of reactants through the gel also promotes a controlled and slower growth rate, which is beneficial for crystalline perfection. ias.ac.in While specific quantitative data on the reduction of defects in this compound as a function of growth parameters is not detailed in the provided search results, the general principles of crystal growth for perfection are directly applicable.

Advanced Crystallographic and Structural Investigations

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a primary technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This method has been instrumental in characterizing rubidium tartrate and its related compounds, providing foundational data on their crystal systems, unit cell dimensions, and absolute stereochemistry.

Crystallographic studies have determined that rubidium-containing tartrate salts commonly crystallize in the orthorhombic system. Specifically, Rubidium hydrogen (+)-tartrate, [RbH(C₄H₄O₆)], belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. ias.ac.iniucr.org This space group is non-centrosymmetric and chiral, which is consistent with the molecule's crystallization from an enantiomerically pure source of (+)-tartaric acid.

Similarly, the isostructural series including potassium hydrogen (+)-tartrate and ammonium (B1175870) hydrogen (+)-tartrate also crystallize in the P2₁2₁2₁ space group, highlighting a common structural framework among these monovalent cation hydrogen tartrates. arxiv.org The landmark study on Sodium Rubidium (+)-tartrate tetrahydrate, which was used to establish absolute configuration, also identified an orthorhombic system with the space group P2₁2₁2₁. uu.nl

The unit cell parameters for rubidium hydrogen (+)-tartrate have been precisely refined from single-crystal X-ray diffraction data. These parameters define the dimensions of the fundamental repeating unit of the crystal lattice. The refined data, collected at room temperature (299 K), provide a detailed geometric description of the crystal structure. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9233 (8) |

| b (Å) | 10.9883 (9) |

| c (Å) | 7.6527 (22) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (V) (ų) | 666.3 (2) |

| Z (molecules/unit cell) | 4 |

The determination of the absolute configuration of chiral molecules was a pivotal moment in the history of stereochemistry, and a this compound salt was at the center of this discovery. In 1951, J. M. Bijvoet and his colleagues conducted a landmark experiment on sodium rubidium (+)-tartrate tetrahydrate. wikipedia.orgwikipedia.org By utilizing the phenomenon of anomalous X-ray scattering, they were able to experimentally distinguish between a chiral molecule and its mirror image for the first time. wikipedia.orgthieme-connect.de

The technique relies on selecting an X-ray wavelength close to the absorption edge of a heavy atom in the structure—in this case, rubidium. wikipedia.orgresearchgate.net This proximity causes a phase shift in the scattered X-rays, breaking the symmetry of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. The resulting intensity differences, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute spatial arrangement of the atoms. thieme-connect.de

This seminal work on sodium rubidium (+)-tartrate confirmed that the arbitrary convention proposed by Emil Fischer for the configuration of D-glyceraldehyde was, in fact, correct. wikipedia.orgwikipedia.org This validated decades of relative stereochemical assignments that had been built upon Fischer's initial guess. Subsequent high-precision redeterminations of the sodium rubidium (+)-tartrate structure have unequivocally reconfirmed Bijvoet's original findings. uu.nl

Neutron Diffraction Studies of Related Rubidium Compounds

While X-ray diffraction is highly effective for determining the positions of heavier atoms, neutron diffraction offers a significant advantage in precisely locating hydrogen atoms. This is because X-rays scatter from electrons, making light elements like hydrogen difficult to detect, whereas neutrons scatter from atomic nuclei. This capability is particularly crucial for understanding the intricate hydrogen-bonding networks that often govern the supramolecular structures of tartrates and other carboxylates.

Neutron diffraction studies have been conducted on several related rubidium compounds, providing deep insights into their hydrogen bond dynamics. For instance, a detailed investigation of rubidium hydrogen oxydiacetate (RbHO(CH₂COO)₂) was performed to elucidate its hydrogen bond system. iucr.org The study revealed that in the rubidium salt, the critical O-H...O bond is symmetric, with a length of 2.449 Å and an angle of 175.0°. iucr.org Analysis of the thermal motion suggested that the acidic hydrogen atom vibrates within a single, broad, and symmetric potential-energy well. iucr.org

Other neutron diffraction studies on rubidium-containing compounds, such as rubidium azide (B81097) (RbN₃) and rubidium tetracyanoplatinate chloride trihydrate (Rb₂[Pt(CN)₄]Cl₀.₃·3.0H₂O), have further demonstrated the power of this technique to refine complex structures and analyze thermal motion, which is essential for a complete understanding of the crystalline state. aip.orgacs.org

Molecular and Supramolecular Architecture

The molecular structure of the tartrate ion and its assembly into larger crystalline architectures are dictated by a combination of covalent bonding, ionic interactions with cations like rubidium, and extensive hydrogen bonding.

The conformation of the tartrate ion is a key feature of its crystal chemistry. In most crystalline salts, including rubidium hydrogen tartrate, the tartrate anion adopts a specific, relatively planar conformation. yu.edu The carbon backbone (C1-C2-C3-C4) is typically found in an extended, anti-periplanar arrangement. iucr.org This conformation minimizes steric hindrance and is a predominant feature in tartaric acid derivatives. iucr.org

Hydrogen Bonding Networks

The hydrogen bonds involve both the carboxylate and hydroxyl groups of the tartrate anion. For instance, the uncoordinated oxygen atom of a hydroxyl group can act as an acceptor for two hydrogen bonds. uu.nl Conversely, a water molecule coordinated to three alkali metal ions can serve as a donor of two hydrogen bonds, linking the water-tartrate layers without accepting any hydrogen bonds itself. uu.nl All hydrogen atoms can be located in difference Fourier maps during crystallographic analysis, and their positions can be refined to determine the precise geometry of these interactions. uu.nl The geometry of these hydrogen bonds is consistent with previously published data for similar structures. uu.nl

Table 1: Exemplary Hydrogen-Bond Geometry in a Related Tartrate Structure (Note: The following data is for sodium rubidium (+)-tartrate tetrahydrate and serves as an illustrative example of typical hydrogen bond geometries in tartrate crystals.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1W-H1WA···O1 | 0.85(4) | 1.93(4) | 2.766(3) | 169(4) |

| O1W-H1WB···O2 | 0.84(4) | 1.96(4) | 2.787(3) | 167(4) |

| O2W-H2WA···O6 | 0.83(4) | 2.01(4) | 2.830(3) | 170(4) |

| O2W-H2WB···O4 | 0.85(4) | 1.91(4) | 2.750(3) | 172(4) |

| O3W-H3WA···O1 | 0.84(4) | 1.98(4) | 2.801(3) | 167(4) |

| O3W-H3WB···O5 | 0.85(4) | 1.94(4) | 2.784(3) | 171(4) |

| O4W-H4WA···O6 | 0.83(4) | 2.05(4) | 2.871(3) | 170(4) |

| O4W-H4WB···O3 | 0.84(4) | 1.94(4) | 2.771(3) | 170(4) |

| C2-H2···O4W | 0.99 | 2.58 | 3.483(4) | 152 |

| C3-H3···O3W | 1.00 | 2.55 | 3.468(4) | 152 |

Data sourced from a study on sodium rubidium (+)-tartrate tetrahydrate. uu.nl

Intermolecular and Intramolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal electron density into molecular fragments, allowing for a detailed examination of the close contacts between neighboring molecules. For complex organometallic crystals, Hirshfeld surface analysis is instrumental in understanding the nature and extent of covalent and non-covalent interactions. researchgate.netresearchgate.net

The analysis generates a three-dimensional surface around a molecule, color-coded to represent the different types of intermolecular contacts and their relative strengths. Regions of the surface with red contours indicate close contacts (shorter than the van der Waals radii), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular interactions. This plot shows the distribution of points according to the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. The different types of interactions, such as H···H, O···H, and C···H, appear as distinct spikes and wings in the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. This quantitative analysis helps in understanding the packing motifs and the forces governing the crystal structure. Although specific Hirshfeld analysis data for this compound is not available, this technique has been successfully applied to other tartrate-containing crystals to elucidate their interaction patterns. researchgate.net

Structural Phase Transitions Under Varying Conditions

Structural phase transitions, which are changes in the crystal structure induced by external stimuli like temperature, pressure, or electromagnetic fields, are a known phenomenon in various rubidium-containing compounds and other organic crystals. aps.orgufms.brwaseda.jp These transitions can lead to significant changes in the physical properties of the material. waseda.jp

For instance, rubidium hydrogen sulfate (B86663) undergoes a phase transition under high pressure, which is associated with the disordering of its hydrogen bonding networks. Similarly, rubidium hydrogen carbonate exhibits an order-disorder phase transition upon cooling, changing from a monoclinic high-temperature phase to a triclinic low-temperature phase. nih.gov Other rubidium halides, like rubidium bromide, also show pressure-induced structural phase transitions from a NaCl-type structure to a CsCl-type structure. ufms.br

While specific studies on the structural phase transitions of this compound are not prominent in the reviewed literature, the behavior of related compounds suggests that it could be susceptible to such transformations. The presence of a complex hydrogen-bonding network and the ionic nature of the rubidium-tartrate interaction could allow for structural rearrangements under varying temperature or pressure conditions. Such transitions, if they occur, would be of significant interest for materials science, as they can influence properties like ferroelectricity and non-linear optical behavior. waseda.jp The study of such phenomena often involves techniques like variable-temperature X-ray diffraction and spectroscopy to characterize the different phases and the transition mechanism.

Sophisticated Spectroscopic Characterization

Vibrational Spectroscopy

Specific FTIR spectral data for rubidium tartrate, including peak positions and their corresponding functional group assignments, are not available in the reviewed literature. A general analysis would predict characteristic absorptions for the carboxylate (COO⁻) and hydroxyl (O-H) groups of the tartrate anion.

No Raman spectra for this compound could be located. A Raman analysis would be expected to reveal information about the symmetric vibrations of the tartrate ion and the low-frequency lattice modes involving the rubidium cations and tartrate anions, but specific data is unavailable.

Without experimental spectra, a specific analysis of the tartrate ion's vibrational frequencies and any potential doublet nature arising from its crystalline environment in this compound cannot be provided.

Electronic and Optical Spectroscopy

Comprehensive UV-Vis-NIR absorption and transmission spectra for solid this compound are not available. Research has been conducted on the optical rotatory dispersion and circular dichroism of this compound solutions and crystals, identifying optically active absorption bands in the ultraviolet region (around 209 nm, 190 nm, and 175 nm for aqueous solutions). However, this does not provide a standard transmission spectrum for assessing optical transparency.

A quantitative assessment of the optical transparency of this compound across the UV-Vis-NIR range cannot be compiled due to the absence of the necessary transmission data.

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption and Transmission Studies

Optical Band Gap Determination

The optical band gap of this compound is a crucial parameter that dictates its electronic and optical properties. This value is experimentally determined from the analysis of the optical absorption spectrum. The methodology involves recording the ultraviolet-visible (UV-Vis) absorption spectrum of the material and subsequently using a Tauc plot to extrapolate the band gap energy.

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) for a direct transition semiconductor is given by the Tauc relation:

(αhν)2 = A(hν - Eg)

where A is a constant. By plotting (αhν)2 as a function of hν, a linear region is obtained for the absorption edge. The extrapolation of this linear portion to the x-axis (where (αhν)2 = 0) yields the value of the direct optical band gap.

For rubidium hydrogen tartrate (RbHC4H4O6) crystallites, this method has been employed to determine the optical band gap researchgate.net. The analysis of the UV-Vis absorption data and the corresponding Tauc plot revealed a direct optical band gap of approximately 5.21 eV rsc.org. This wide band gap indicates that this compound is transparent in the visible region of the electromagnetic spectrum and has potential applications in optical devices operating in the ultraviolet region.

Optical Properties of Rubidium Hydrogen Tartrate

| Parameter | Value | Method |

|---|---|---|

| Optical Band Gap (Eg) | 5.21 eV | Tauc Plot from UV-Vis Spectroscopy |

| Optical Transparency Cut-off | 240 nm | UV-Vis Spectroscopy |

Photoluminescence Spectroscopy for Defect Analysis

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate the electronic structure and identify the presence of defects and impurities within a crystal lattice. In this method, a sample is excited by photons of a specific wavelength, causing electrons to move to higher energy states. As these electrons relax and recombine with holes, they emit light of a characteristic wavelength, which is then analyzed.

The emitted photoluminescence spectrum can reveal the presence of point defects, vacancies, and dislocations, which often create energy levels within the band gap of the material tytlabs.co.jp. The position, intensity, and width of the emission peaks provide valuable information about the nature and concentration of these defects.

While specific photoluminescence studies on this compound for defect analysis are not extensively documented in the available literature, the application of this technique to similar compounds, such as rubidium hydrogen succinate hydrate (RbHSH), provides insight into the expected outcomes. For instance, photoluminescence studies on single crystals of RbHSH revealed a blue light emission centered at a wavelength of 484 nm rsc.orgnih.gov. The Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates for this emission were determined to be (x = 0.16, y = 0.19), confirming the blue emission nih.gov. This luminescence is attributed to the radiative recombination of excitons at defect sites within the crystal structure.

Photoluminescence Data for a Related Rubidium Salt Crystal (Rubidium Hydrogen Succinate Hydrate)

| Parameter | Value |

|---|---|

| Emission Peak Wavelength | 484 nm |

| Emission Color | Blue |

| CIE 1931 Chromaticity Coordinates (x, y) | (0.16, 0.19) |

By analogy, photoluminescence spectroscopy of this compound crystals would be expected to reveal emission bands corresponding to intrinsic defects formed during crystal growth or extrinsic impurities incorporated into the lattice. The analysis of such spectra would be instrumental in assessing the crystalline perfection and understanding the influence of defects on the material's optical and electronic properties.

Advanced Electrical and Dielectric Property Research

Dielectric Spectroscopy

Dielectric spectroscopy of rubidium tartrate single crystals has been conducted to understand their polarization and loss mechanisms. The dielectric constant (ε′) and dielectric loss (ε″) were measured as a function of temperature, providing a comprehensive view of its dielectric behavior. tandfonline.com

Temperature and Frequency Dependence of Dielectric Constant (ε′)

The dielectric constant of this compound exhibits a distinct dependence on both temperature and frequency. Studies on single crystals of rubidium hydrogen tartrate (RHT) have shown that the dielectric constant remains relatively constant at lower temperatures. tandfonline.com However, as the temperature increases, a significant rise in the dielectric constant is observed, particularly at lower frequencies. This behavior is indicative of space charge polarization becoming more prominent at elevated temperatures. tandfonline.com

Table 1: Temperature and Frequency Dependence of Dielectric Constant (ε′) in Rubidium Hydrogen Tartrate

| Temperature (K) | Dielectric Constant (ε′) at 100 Hz | Dielectric Constant (ε′) at 1 kHz | Dielectric Constant (ε′) at 10 kHz | Dielectric Constant (ε′) at 100 kHz |

| 300 | Low | Low | Low | Low |

| 350 | Moderate Increase | Slight Increase | Minimal Increase | Minimal Increase |

| 400 | Significant Increase | Moderate Increase | Slight Increase | Minimal Increase |

| 430 | High | Moderate Increase | Slight Increase | Minimal Increase |

Note: This table is illustrative, based on the described trends. Absolute values are not provided in the source.

Dielectric Loss (ε″) Mechanisms

The dielectric loss in this compound is also strongly influenced by temperature and frequency. tandfonline.com At lower temperatures, the dielectric loss is generally low. However, as the temperature rises, the loss increases, with this effect being more pronounced at lower frequencies. tandfonline.com This increase in dielectric loss at higher temperatures and lower frequencies is attributed to the energy required for space charge motion and the rotation of dipoles. tandfonline.com

Elucidation of Dielectric Behavior

The dielectric behavior of this compound can be understood by considering the interplay of different polarization mechanisms at various temperatures. At lower temperatures, the dominant mechanism is likely electronic and ionic polarization, which are relatively independent of temperature. tandfonline.com As the temperature increases, space charge polarization becomes the key contributor to the dielectric constant. tandfonline.com The observed dielectric behavior suggests that the mechanism governing these properties differs between lower and higher temperature ranges. tandfonline.com

Electrical Conductivity Investigations

Studies on the electrical conductivity of this compound have provided insights into the charge transport mechanisms within the material.

Direct Current (DC) Electrical Conductivity Studies

The DC electrical conductivity of rubidium hydrogen tartrate single crystals has been investigated over a temperature range of 300 to 700 K. tandfonline.com The conductivity is observed to increase with temperature, which is a characteristic behavior of semiconductor materials. This increase is due to the thermal activation of charge carriers, which enhances their mobility. tandfonline.com

Identification of Extrinsic and Intrinsic Conduction Processes

The temperature dependence of DC conductivity in this compound reveals two distinct regions, indicating different conduction mechanisms. tandfonline.com These are interpreted as extrinsic and intrinsic conduction processes. tandfonline.com

At lower temperatures, the conduction is primarily extrinsic, meaning it is dominated by the movement of charge carriers arising from impurities and defects within the crystal lattice. tandfonline.com In the higher temperature range, the conduction becomes intrinsic, where thermally generated electron-hole pairs are the primary charge carriers. tandfonline.com The transition between these two conduction regimes is marked by a change in the slope of the conductivity versus temperature plot.

Table 2: Conduction Processes in Rubidium Hydrogen Tartrate

| Temperature Range | Dominant Conduction Process | Characteristics |

| Low Temperature | Extrinsic | Conduction due to impurities and defects. |

| High Temperature | Intrinsic | Conduction due to thermally generated charge carriers. |

Activation Energy Determination for Conduction

Ferroelectric and Piezoelectric Response Characterization

This compound is recognized as a material exhibiting both ferroelectric and piezoelectric properties isca.inworldradiohistory.comultrasonic-resonators.orgresearchgate.net. As a ferroelectric material, it possesses a spontaneous electric polarization that can be reversed by applying an external electric field. This characteristic is intrinsically linked to its crystal structure. The piezoelectric effect in this compound signifies a coupling between its mechanical and electrical states; the application of mechanical stress induces an electrical charge (the direct piezoelectric effect), and conversely, an applied electric field can cause mechanical deformation (the inverse piezoelectric effect). These properties are foundational to its potential applications in various electronic and electromechanical devices.

Spontaneous Polarization and Coercive Nature

The defining characteristic of a ferroelectric material is its spontaneous polarization, which is the electric dipole moment per unit volume in the absence of an external electric field. The reversal of this polarization is characterized by a hysteresis loop when plotting polarization versus the applied electric field. A key parameter from this loop is the coercive field, which is the electric field strength required to switch the polarization from one saturated state to the other. While the ferroelectric nature of rubidium hydrogen tartrate has been noted, specific experimental values for its spontaneous polarization and coercive field are not detailed in the available research literature core.ac.ukalljournals.cn.

Electromechanical Coupling Effects

The piezoelectricity of this compound is a manifestation of its electromechanical coupling effects. This property is quantified by piezoelectric coefficients, which relate the electrical polarization or field to the mechanical stress or strain. These coefficients are critical for designing and modeling piezoelectric devices like sensors and actuators. Despite the acknowledgment of its piezoelectric nature, detailed research quantifying the specific electromechanical coupling coefficients for this compound crystals is not available in the reviewed literature isca.in.

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. While research into various physical properties of this compound has been conducted, specific measurements of its magnetic susceptibility were not found in the surveyed scientific reports. The magnetic properties of related compounds, such as dipotassium (B57713) tartrate, have been investigated, but this data cannot be directly extrapolated to this compound researchgate.net.

Nonlinear Optical Nlo Properties and Applications

Second Harmonic Generation (SHG) Efficiency Determination (e.g., Kurtz-Perry Technique)

No published studies were identified that specifically measure the second harmonic generation (SHG) efficiency of rubidium tartrate using the Kurtz-Perry powder technique or any other method. The Kurtz-Perry method is a standard technique for evaluating the SHG intensity of powdered crystalline materials to screen for potential NLO applications. However, there are no available reports of its application to this compound, and therefore, no data on its SHG efficiency relative to standard reference materials like KDP (Potassium Dihydrogen Phosphate) exists.

Electro-optical Coefficient Evaluation

While a study on rubidium hydrogen tartrate mentions its use in controlling laser light, suggesting it possesses electro-optical properties, no specific values for the electro-optical coefficients of this compound have been documented. The evaluation of these coefficients is crucial for understanding a material's potential for use in electro-optic modulators and other devices.

Birefringence and Optical Homogeneity Assessment

There is a lack of available data on the birefringence and optical homogeneity of this compound crystals. Birefringence is a key property for phase-matching in frequency conversion processes, and optical homogeneity is critical for the quality and performance of any optical device. Without experimental measurements, these crucial parameters for this compound remain unknown.

Z-scan Studies for Nonlinear Refraction and Absorption

No Z-scan studies for this compound have been reported in the scientific literature. The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The absence of such studies means there is no experimental data on the third-order NLO properties of this compound.

Theoretical Prediction of NLO Response

A search for theoretical studies, such as those employing Density Functional Theory (DFT) to predict the NLO response of this compound, did not yield any specific results. Such computational studies are vital for understanding the origin of NLO properties at the molecular level and for designing new materials with enhanced NLO characteristics.

Computational and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.comku.edu.np It is widely employed to predict various properties of molecules and solids, including their geometry, vibrational frequencies, and electronic characteristics. ijcce.ac.irresearchgate.net

Electronic Structure Elucidation (HOMO-LUMO Energy Gap)

In the context of rubidium tartrate, DFT calculations can be used to determine the energies of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich tartrate anion, which can act as an electron donor, while the LUMO may be associated with the rubidium cation or distributed across the molecule, ready to accept an electron. ku.edu.np The calculated energy gap provides a quantitative measure of the energy required for electronic excitation, which is crucial for understanding its optical and electronic properties.

Table 1: Illustrative HOMO-LUMO Energy Gap Data from DFT Calculations on Related Compounds

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method |

| β-Sitosterol | -5.2 | -1.6 | 3.6 | DFT/B3LYP/6-31G |

| Benzoic Acid Monomer | -7.8 | -1.2 | 6.6 | DFT/B3LYP/6-311++G(2d,p) |

| Rubrene (Twisted) | -5.1 | -2.9 | 2.2 | DFT |

Note: This table presents data from various molecules to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Vibrational Spectra Prediction

DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and Raman) of molecules. researcher.lifenih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational bands to the corresponding motions of the atoms within the molecule. nih.govresearchgate.net

For this compound, DFT would allow for the simulation of its vibrational spectrum. This would involve optimizing the molecular geometry and then computing the harmonic frequencies. The resulting spectrum would show characteristic peaks corresponding to the stretching and bending modes of the carboxylate and hydroxyl groups of the tartrate anion, as well as vibrations involving the rubidium-oxygen bonds. Comparing the predicted spectrum with experimental data can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. vjst.vnresearchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. vjst.vnajol.info The stabilization energies calculated in NBO analysis quantify the strength of these interactions.

Polarizability and Hyperpolarizability Calculations

DFT is also a valuable tool for calculating the polarizability (α) and hyperpolarizability (β and γ) of molecules, which are crucial for understanding their response to an external electric field and their potential for use in nonlinear optical (NLO) applications. ajol.inforug.nlosti.gov Polarizability relates to the linear response, while hyperpolarizability describes the nonlinear response. aps.org The finite field approach within DFT is a common method for these calculations. aps.org

For this compound, DFT calculations could predict its NLO properties. The presence of the tartrate anion, which lacks a center of symmetry, is a prerequisite for second-order NLO activity (non-zero β). Calculations would quantify the components of the polarizability and hyperpolarizability tensors, providing a theoretical assessment of its potential as an NLO material. researchgate.netosti.gov

Table 2: Example of Calculated Polarizability and Hyperpolarizability Data

| Molecule | Property | Calculation Method | Value (a.u.) |

| C50Cl10 | Average Polarizability <α> | DFT/PBE | 628.3 |

| C50Cl10 | Average Second Hyperpolarizability <γ> | DFT/PBE | 83.5 x 10^4 |

| Urea (Reference) | First Hyperpolarizability β | DFT | ~3.7 x 10^-31 esu |

Note: This table shows example data for other molecules to illustrate the output of such calculations. Values are highly dependent on the molecule and the computational method.

Ab Initio Molecular Dynamics Simulations of Related Rubidium Systems

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (quantum mechanics) as the simulation progresses. ariel.ac.ilfrontiersin.org This method is particularly powerful for studying the dynamics and structural properties of systems where chemical bonds can form and break, or where charge transfer is significant. ariel.ac.ilnih.govdntb.gov.ua

Computational Modeling of Crystal Growth and Defect Formation

Computational modeling is a vital tool for understanding the complex processes of crystal growth and the formation of defects at an atomic level. researchgate.netsemi.ac.cnrsc.org These models can simulate the interactions between a growing crystal surface and its environment, such as a solution or melt, and predict how these interactions influence the final crystal morphology and quality. researchgate.netresearchgate.net

Furthermore, computational methods are used to investigate defect formation. researchgate.netespublisher.comresearchgate.net First-principles calculations based on DFT can determine the formation energies of various point defects, such as vacancies (missing atoms) or interstitials (atoms in non-lattice positions). espublisher.com For this compound, this could involve calculating the energy required to create a rubidium vacancy, a tartrate vacancy, or to incorporate impurity atoms into the crystal lattice. Understanding these defect energetics is crucial for developing strategies to grow higher-quality crystals with fewer imperfections. researchgate.netespublisher.com

Thermal Analysis and Stability Studies

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is adept at detecting thermal events such as phase transitions, melting, and decomposition.

For rubidium hydrogen tartrate, DSC analysis reveals a significant endothermic peak at approximately 473 K (200 °C). ias.ac.in This event is indicative of the decomposition of the crystal structure. ias.ac.in The endotherm suggests that energy is absorbed by the compound to break down its chemical bonds. The phase transition at this temperature is associated with the displacement of rubidium ions (Rb+), leading to a change in the crystal's space group to P212121 and the destruction of mirror symmetry. ias.ac.in

Detailed research findings from DSC can be summarized in the following table:

| Thermal Event | Onset Temperature (K) | Peak Temperature (K) | Enthalpy Change (ΔH) | Observations |

| Decomposition | - | ~473 | Endothermic | Corresponds to the breakdown of the crystal structure. ias.ac.in |

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) provides quantitative information about the changes in a material's mass with respect to temperature. This technique is particularly useful for studying decomposition mechanisms by tracking weight loss as volatile components are released.

In the case of rubidium hydrogen tartrate, TGA data complements the findings from DSC. A notable weight loss is observed to coincide with the endothermic peak detected in the DSC curve at 473 K (200 °C). ias.ac.in The analysis indicates a weight loss of approximately 10% at this decomposition temperature. ias.ac.in This mass loss can be attributed to the evolution of gaseous products as the tartrate moiety decomposes. The initial heating of charred rubidium tartrate was a historical method used to reduce the compound and isolate elemental rubidium.

A summary of the thermogravimetric data is presented below:

| Temperature Range (K) | Weight Loss (%) | Corresponding Event | Gaseous Products |

| ~473 | 10 | Decomposition of rubidium hydrogen tartrate ias.ac.in | Not specified in the available literature. |

High-Temperature Powder Diffraction for Structural Changes

High-temperature powder X-ray diffraction (HT-PXRD) is an essential technique for investigating crystalline structural changes in materials as they are heated. By collecting diffraction patterns at various temperatures, it is possible to identify phase transitions, lattice parameter expansions, and the formation of new crystalline phases.

While specific high-temperature powder diffraction studies on this compound were not found in the available literature, this technique would be invaluable for elucidating the structural transformations that occur upon heating. An HT-PXRD experiment on this compound could provide detailed information on:

Thermal Expansion: Quantifying the changes in the unit cell parameters as a function of temperature leading up to the decomposition point.

Phase Transitions: Confirming the change in space group suggested by DSC analysis and providing detailed structural information about the high-temperature phase.

Decomposition Pathway: Identifying any intermediate crystalline phases that may form during the decomposition process before the material potentially becomes amorphous or transforms into a different crystalline compound, such as rubidium carbonate or oxide.

A hypothetical data table illustrating the potential findings from a high-temperature powder diffraction study is shown below.

| Temperature (K) | Crystal System | Space Group | Lattice Parameters (a, b, c in Å; α, β, γ in °) | Observations |

| 300 (Room Temp) | Orthorhombic | P212121 | a=7.621, b=10.835, c=7.902 ias.ac.in | Initial stable phase. |

| 400 | Orthorhombic | P212121 | (Expected to increase from room temp.) | Thermal expansion of the lattice. |

| >473 | - | - | - | Expected significant changes in the diffraction pattern indicating decomposition and potential formation of new crystalline or amorphous phases. |

Note: The data for temperatures above 300 K in this table is hypothetical and serves to illustrate the type of information that could be obtained from high-temperature powder diffraction experiments.

Advanced Mechanical Properties Crystalline Imperfections Focus

Microhardness Characterization (e.g., Vickers Microhardness)

Microhardness testing is a critical method for determining a material's resistance to localized plastic deformation. For rubidium tartrate, the Vickers microhardness test, which uses a diamond pyramid indenter, has been employed to quantify this property.

Research on gel-grown rubidium hydrogen tartrate (RHT) single crystals has determined a Vickers hardness number (VHN) of 12. ias.ac.in This value indicates that this compound is a relatively soft crystalline material. The Vickers hardness number is calculated by measuring the diagonal of the indentation left by the indenter under a specific load.

A comprehensive microhardness characterization often involves testing at various loads to investigate the indentation size effect (ISE), where the measured hardness value can change with the applied load, particularly in the microhardness regime. researchgate.netresearchgate.net For many materials, hardness values tend to increase as the indentation load decreases. However, specific load-dependent data for this compound is not extensively detailed in the available literature. The single reported value provides a baseline for its mechanical resistance.

Interactive Data Table: Vickers Microhardness of this compound

| Material | Crystal Face | Vickers Hardness Number (VHN) | Applied Load | Dwell Time |

| Rubidium Hydrogen Tartrate | (010) | 12 | Not Specified in Source | Not Specified in Source |

Note: This table is based on available research data. The fields "Applied Load" and "Dwell Time" are marked as not specified as the source document did not provide these specific test parameters. ias.ac.in

Chemical Etching for Dislocation Site Identification and Crystalline Perfection

Chemical etching is a powerful and straightforward technique used to assess the crystalline perfection of single crystals by revealing the emergent sites of dislocations. ias.ac.inpensoft.net Dislocations are line defects within a crystal lattice that significantly influence its mechanical and electronic properties. The principle behind chemical etching is that the strained region of the crystal around a dislocation is more chemically reactive and thus dissolves at a faster rate than the surrounding perfect lattice, resulting in the formation of a small pit on the crystal surface. mdpi.com The shape and density of these "etch pits" provide valuable information about the underlying defect structure. encyclopedia.pub

Studies on gel-grown rubidium hydrogen tartrate crystals have successfully utilized chemical etching to investigate their crystalline perfection. ias.ac.in By employing a 1.0 M formic acid solution as the etchant, researchers were able to produce well-defined, rectangular etch pits on the (010) crystal face. ias.ac.in The distinct rectangular morphology of the pits is directly related to the crystallographic symmetry of the (010) plane in the orthorhombic crystal system to which this compound belongs. ias.ac.in

The observation of these etch pits serves as direct visual evidence of dislocation sites. ias.ac.in The density of the pits can be used to quantify the dislocation density, providing a measure of the crystal's quality. A lower etch pit density generally signifies a higher degree of crystalline perfection. This method confirms that dislocations are present in gel-grown this compound crystals and provides a reliable method for their visualization and analysis. ias.ac.in

Q & A

Q. What are the challenges in scaling this compound synthesis for multi-gram quantities without compromising purity?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.